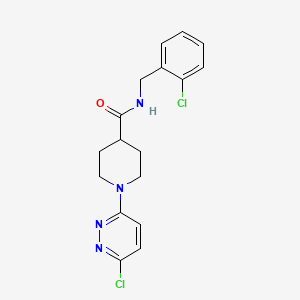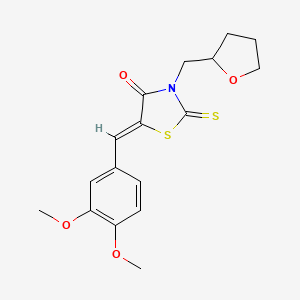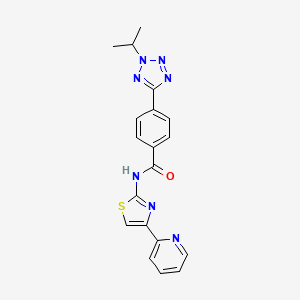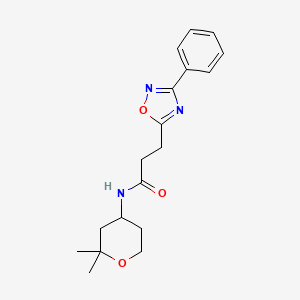![molecular formula C22H24ClN5OS3 B12165433 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C22H24ClN5OS3 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, a common side effect of first-generation antihistamines .
準備方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with N-methylpiperidine in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene, followed by purification steps including recrystallization.
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: and are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include Desloratadine (oxidation product) and various halogenated or alkylated derivatives (substitution products) .
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.
Biology: Investigated for its effects on histamine receptors and its role in allergic response pathways.
Medicine: Extensively studied for its efficacy and safety in treating allergic conditions. It is also researched for potential off-label uses.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects like drowsiness .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but a higher tendency to cause drowsiness.
Fexofenadine: Known for its minimal sedative effects and is often compared with Loratadine in clinical studies.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially enhanced efficacy.
Uniqueness
Loratadine stands out due to its balance of efficacy and minimal sedative effects. Unlike Cetirizine, it is less likely to cause drowsiness, making it a preferred choice for individuals who need to avoid sedation. Compared to Fexofenadine, Loratadine has a longer duration of action, providing relief for up to 24 hours with a single dose .
特性
分子式 |
C22H24ClN5OS3 |
|---|---|
分子量 |
506.1 g/mol |
IUPAC名 |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H24ClN5OS3/c1-3-28(4-2)18-11-9-16(10-12-18)13-24-25-20(29)15-31-22-27-26-21(32-22)30-14-17-7-5-6-8-19(17)23/h5-13H,3-4,14-15H2,1-2H3,(H,25,29)/b24-13- |
InChIキー |
SINUCFOKCRQZAW-CFRMEGHHSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B12165350.png)


![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12165377.png)

![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)

![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)
![7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12165425.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165434.png)
![1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B12165442.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165446.png)
